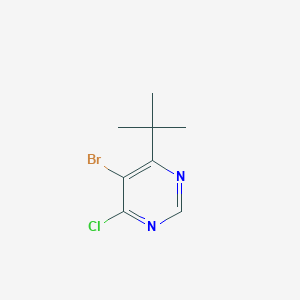![molecular formula C72H100O4P2 B13737495 Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite) CAS No. 178358-58-2](/img/structure/B13737495.png)
Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl is a heterocyclic organic compound with the molecular formula C72H100O4P2 and a molecular weight of 1091.509524 g/mol . This compound is known for its unique structure, which includes two phosphino groups attached to a biphenyl core, each substituted with two 2,4-di-t-butyl-5-methyl phenoxy groups . It is commonly used in research and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl typically involves the reaction of 2,4-di-t-butyl-5-methyl phenol with a phosphine precursor under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products . The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
化学反应分析
Types of Reactions
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phenoxyphosphino biphenyl compounds .
科学研究应用
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex .
相似化合物的比较
Bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl can be compared with other similar compounds, such as:
Bis(diphenylphosphino)ferrocene: Known for its use in asymmetric catalysis.
Bis(diphenylphosphino)methane: Commonly used in coordination chemistry.
Bis(diphenylphosphino)ethane: Employed in the synthesis of metal complexes.
The uniqueness of bis[bis(2,4-di-t-butyl-5-methyl phenoxy)phosphino]biphenyl lies in its bulky phenoxy groups, which provide steric protection and enhance the stability of the resulting metal complexes .
属性
CAS 编号 |
178358-58-2 |
|---|---|
分子式 |
C72H100O4P2 |
分子量 |
1091.5 g/mol |
IUPAC 名称 |
[2-bis(2,4-ditert-butyl-5-methylphenoxy)phosphanyl-3-phenylphenyl]-bis(2,4-ditert-butyl-5-methylphenoxy)phosphane |
InChI |
InChI=1S/C72H100O4P2/c1-45-37-59(55(69(17,18)19)41-51(45)65(5,6)7)73-77(74-60-38-46(2)52(66(8,9)10)42-56(60)70(20,21)22)63-36-32-35-50(49-33-30-29-31-34-49)64(63)78(75-61-39-47(3)53(67(11,12)13)43-57(61)71(23,24)25)76-62-40-48(4)54(68(14,15)16)44-58(62)72(26,27)28/h29-44H,1-28H3 |
InChI 键 |
XMKVUPOWKZQBDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(C2=CC=CC(=C2P(OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C)OC4=C(C=C(C(=C4)C)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)OC6=C(C=C(C(=C6)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
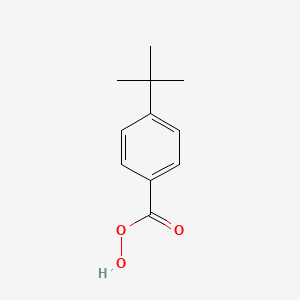
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
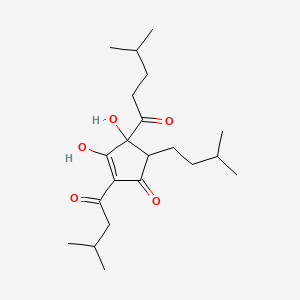
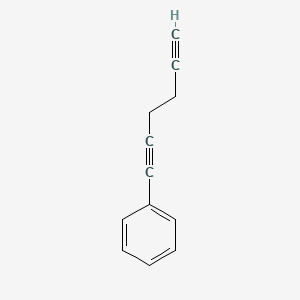
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
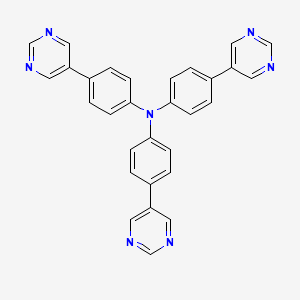
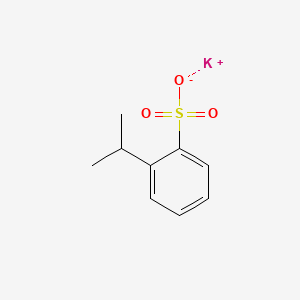

![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

